molecular formula C27H27N3O4S2 B2425380 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-65-9

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2425380
CAS RN: 361167-65-9
M. Wt: 521.65
InChI Key: MFMVCMIRDQEBNH-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O4S2 and its molecular weight is 521.65. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have shown promise in antimicrobial and antifungal applications. The presence of the thiazole ring, a feature in this compound, contributes to these properties. For instance, Chawla (2016) noted that thiazole derivatives exhibit good antimicrobial activity, especially when substituted with electron-donating groups such as hydroxyl and amino groups (Chawla, 2016). Additionally, derivatives synthesized from 2-phenylamino-thiazole were found to have significant antimicrobial effects against various bacterial and fungal strains, with some molecules showing more potent activity than reference drugs (Bikobo et al., 2017).

Anticancer Potential

Several studies have explored the potential anticancer applications of thiazole derivatives. For example, Yılmaz et al. (2015) synthesized indapamide derivatives from similar compounds, finding that certain derivatives demonstrated significant proapoptotic activity in melanoma cell lines (Yılmaz et al., 2015). Ravinaik et al. (2021) also synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Radioactive Labeling and Drug Development

The compound has also been used in the synthesis of tritium-labeled versions for potential application in drug development. Hong et al. (2015) synthesized a tritium-labeled derivative of a similar compound, which is a potent C-C chemokine receptor 1 (CCR1) antagonist. This process involves tritium/hydrogen exchange with an organoiridium catalyst, indicating potential applications in medicinal chemistry and drug design (Hong et al., 2015).

Potential in Addressing Tuberculosis

Compounds with similar structural characteristics have been evaluated for their anti-tubercular activity. Dighe et al. (2012) synthesized derivatives that showed promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis (Dighe et al., 2012).

Anticonvulsant Properties

The synthesis of thiazole-based compounds has also demonstrated potential in developing anticonvulsant agents. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety, with several showing protective effects against picrotoxin-induced convulsion (Farag et al., 2012).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-22(24(31)14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMVCMIRDQEBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

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